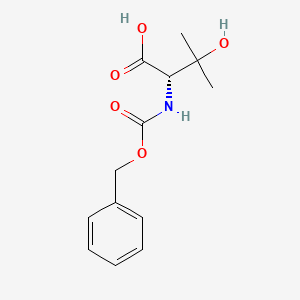

Cbz-(s)-2-amino-3-hydroxy-3-methylbutanoic acid

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Properties

Molecular Formula |

C13H17NO5 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

(2S)-3-hydroxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C13H17NO5/c1-13(2,18)10(11(15)16)14-12(17)19-8-9-6-4-3-5-7-9/h3-7,10,18H,8H2,1-2H3,(H,14,17)(H,15,16)/t10-/m1/s1 |

InChI Key |

MFRLLTJYHNOXRS-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O |

Canonical SMILES |

CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-(s)-2-amino-3-hydroxy-3-methylbutanoic acid typically involves the protection of the amino group of the amino acid with the Cbz group. This can be achieved by reacting the amino acid with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Cbz-protected amino acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Cbz-(s)-2-amino-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon (Pd-C), hydrogen gas.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Removal of the Cbz group to yield the free amino acid.

Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Cbz-(s)-2-amino-3-hydroxy-3-methylbutanoic acid has several applications in scientific research:

Chemistry: Used in peptide synthesis as a protected amino acid building block.

Biology: Utilized in the study of enzyme-substrate interactions and protein folding.

Industry: Employed in the production of complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of Cbz-(s)-2-amino-3-hydroxy-3-methylbutanoic acid primarily involves its role as a protected amino acid. The Cbz group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Cbz group can be removed under mild conditions, typically through catalytic hydrogenation, to yield the free amino acid .

Comparison with Similar Compounds

Comparison with Structural Analogs

Protecting Group Variations

N-Boc-(S)-2-Amino-3-hydroxy-3-methylbutanoic Acid

- Structure : Replaces the Cbz group with a tert-butyloxycarbonyl (Boc) group.

- Key Differences :

- Applications : Preferred in solid-phase peptide synthesis (SPPS) due to compatibility with automated protocols .

Cbz-(R)-2-(Aminomethyl)-3-methylbutanoic Acid

- Structure: Features an (R)-configuration and an additional aminomethyl group.

- Key Differences: Stereochemistry: The (R)-configuration alters binding affinity in chiral environments (e.g., enzyme active sites).

Structural Isomers and Homologs

(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic Acid

- Structure : Extends the carbon chain by one methylene unit (C₆ backbone) with hydroxy and methyl groups at distinct positions.

- Key Differences :

(S)-2-Amino-3-phenylpropanoic Acid (Cbz-Phe Derivatives)

- Structure : Replaces the hydroxy and methyl groups with a phenyl ring.

- Key Differences :

- Aromaticity : Enhances π-π stacking in protein interactions.

- Cytotoxicity : Cbz-Phe derivatives (e.g., compound 6a in ) exhibit IC₅₀ < 3.5 μM in cancer cells, highlighting the impact of aromatic side chains on bioactivity .

Biological Activity

Cbz-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, often referred to as Cbz-3-hydroxyvaline, is a derivative of the amino acid 2-amino-3-hydroxy-3-methylbutanoic acid (also known as 3-hydroxyvaline). This compound has garnered interest in biochemical and pharmaceutical research due to its potential biological activities, particularly in peptide synthesis and as a building block for bioactive compounds.

- Molecular Formula : CHNO

- Molecular Weight : 133.15 g/mol

- CAS Number : 2280-27-5

- Density : 1.2 g/cm³

- Melting Point : 201 - 203 °C (decomposes)

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro assays have shown that peptides incorporating this amino acid can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibiotics or antimicrobial agents .

Role in Peptide Synthesis

The compound serves as a valuable building block in the synthesis of peptides with enhanced stability and bioactivity. Its incorporation into peptide sequences can improve resistance to enzymatic degradation, making it a candidate for therapeutic peptide design .

Enzymatic Activity

Studies have demonstrated that this compound can influence enzymatic reactions, particularly those involving carboligases and other enzymes involved in amino acid transformations. For instance, it has been shown to participate in cascade reactions leading to the formation of enantiomerically pure products, which is crucial for pharmaceutical applications .

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of peptides containing this compound, researchers found that certain peptide constructs demonstrated significant inhibition against Salmonella enterica and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating a promising avenue for antibiotic development .

Enzymatic Stability Studies

A series of experiments focused on the stability of peptides containing β-amino acids like this compound revealed that these peptides exhibited increased resistance to proteolytic enzymes compared to their α-amino acid counterparts. This stability is attributed to the unique conformational properties conferred by the β-amino structure, which could be advantageous in therapeutic settings where peptide stability is critical .

Comparative Analysis Table

| Property | This compound | Standard Amino Acids |

|---|---|---|

| Molecular Weight | 133.15 g/mol | Varies |

| Antimicrobial Activity | Yes | Variable |

| Enzymatic Stability | High | Moderate |

| Use in Peptide Synthesis | High | Moderate |

Q & A

Q. What are the established synthetic methodologies for Cbz-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, and what factors critically influence reaction yield and stereoselectivity?

Methodological Answer: The synthesis typically involves chiral starting materials and protection/deprotection strategies. For example, the Cbz (carbobenzyloxy) group is introduced to protect the amino group during peptide synthesis. Key parameters include:

- Chiral induction : Use of enantiomerically pure precursors, such as (S)-configured hydroxy acids, to ensure stereochemical fidelity .

- Reaction conditions : Temperature control (e.g., 0–25°C) and catalysts (e.g., DCC/HOBt for peptide coupling) to minimize racemization .

- Purification : Column chromatography or recrystallization to isolate the desired enantiomer .

Q. Table 1: Representative Synthetic Parameters

Q. Which analytical techniques are most effective for confirming the structural and stereochemical purity of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR verify the Cbz group’s presence (e.g., benzyl protons at δ 7.3–7.5 ppm) and hydroxy/methyl substituents .

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H, with mobile phases of hexane/isopropanol .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] = 280.12 g/mol for CHNO) .

- X-ray crystallography : Definitive proof of absolute configuration for crystalline derivatives .

Advanced Research Questions

Q. How can researchers address challenges in the kinetic resolution of racemic intermediates during synthesis?

Methodological Answer:

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, achieving >90% ee .

- Dynamic kinetic resolution : Combine metal catalysts (e.g., Ru) with enzymes to racemize undesired enantiomers in situ .

- Chiral auxiliaries : Use of Evans oxazolidinones to bias stereochemistry during coupling steps .

Q. What formulation strategies enhance the aqueous solubility of this compound for in vitro assays?

Methodological Answer:

- Cyclodextrin inclusion complexes : HP-β-cyclodextrin (stability constant ) improves solubility via host-guest interactions .

- pH adjustment : Ionization of the carboxylic acid group (pKa ~2.5) in buffered solutions (pH 7–8) enhances solubility .

- Co-solvents : Ethanol or PEG-400 (<10% v/v) reduces aggregation in aqueous media .

Q. Table 2: Solubility Enhancement Strategies

| Strategy | Example from Evidence | Solubility Improvement |

|---|---|---|

| HP-β-cyclodextrin | Phase solubility study (AL-type profile) | 3.5-fold increase |

| pH 7.4 phosphate buffer | Ionized carboxylic acid | 12 mg/mL |

Q. How do steric and electronic effects of the 3-hydroxy-3-methyl substituent influence peptide coupling efficiency?

Methodological Answer:

- Steric hindrance : The 3-methyl group reduces nucleophilicity of the α-amino group, requiring activated coupling reagents (e.g., HATU vs. DCC) .

- Hydrogen bonding : The 3-hydroxy group stabilizes transition states, improving coupling yields in polar aprotic solvents (e.g., DMF) .

- Side-chain protection : Temporary silyl protection (e.g., TBS) of the hydroxy group prevents undesired side reactions during elongation .

Q. What are the best practices for storing this compound to maintain stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.